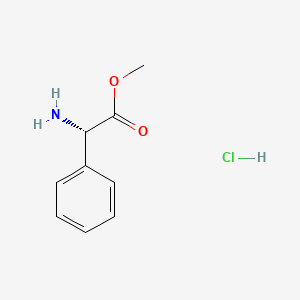

L-Phenylglycine methyl ester hydrochloride

描述

Significance of L-Phenylglycine Methyl Ester Hydrochloride as a Chiral Building Block in Advanced Organic Synthesis Research

The primary significance of this compound in advanced organic synthesis lies in its nature as a chiral building block. chemimpex.comfengchengroup.com Chirality is a critical feature in modern pharmaceuticals, where often only one enantiomer of a drug molecule provides the desired therapeutic effect while the other may be inactive or even harmful. This compound provides a readily available source of chirality for the synthesis of enantiomerically pure molecules. chemimpex.com

Its application is prominent in the asymmetric synthesis of β-lactams, which form the core structure of many essential antibiotics, including penicillins and cephalosporins. nih.govnih.gov For instance, the D-enantiomer is a key side-chain precursor for the enzymatic synthesis of antibiotics like cephalexin (B21000) and cefaclor. google.combiosynth.com The synthesis process often involves the reaction of an amino acid ester, such as D-phenylglycine methyl ester, with a β-lactam nucleus like 7-aminodesacetoxycephalosporanic acid (7-ADCA), catalyzed by an enzyme such as penicillin G acylase. google.com Advanced synthetic strategies like the Staudinger ketene-imine cycloaddition and ester enolate-imine cyclocondensation are employed to create these complex structures with high stereocontrol, where phenylglycine derivatives are crucial reactants. nih.govnih.gov The phenyl group in the molecule can also enhance the biological activity of the final compounds. chemimpex.com

Historical Context and Evolution of Research on this compound in Chemical Synthesis

The synthesis of amino acid esters, including this compound, has evolved considerably over time. Early and still widely used methods involve the direct esterification of the parent amino acid, L-phenylglycine, in methanol (B129727) with an acid catalyst. researchgate.net Common reagents for this transformation include gaseous hydrochloric acid or thionyl chloride in methanol. researchgate.netrsc.org A typical laboratory-scale preparation involves suspending L-phenylalanine in methanol at a low temperature and then adding thionyl chloride. rsc.org A documented synthesis process for the D-enantiomer involves reacting D-phenylglycine with methanol and thionyl chloride, followed by reflux, distillation, and crystallization to yield the final product. google.compatsnap.com

More recent research has focused on developing milder and more efficient esterification methods. One such advancement is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. researchgate.net This system has proven to be a convenient and effective method for preparing a variety of amino acid methyl ester hydrochlorides, often with yields comparable to or higher than traditional methods, while avoiding the harsh conditions and tedious workup procedures associated with reagents like thionyl chloride. researchgate.net The evolution of these synthetic methods reflects a continuous drive towards more sustainable and operationally simple chemical processes. The hydrochloride salt form is particularly valued because the parent ester, D-phenylglycine methyl ester, is unstable and prone to oxidation and polymerization; converting it to the hydrochloride salt provides a stable, solid form suitable for long-term storage. google.com

Scope and Research Trajectories of this compound in Contemporary Chemical and Biological Sciences

The applications of this compound continue to expand across various scientific fields. Beyond its foundational role in antibiotic synthesis, it is a key intermediate in the development of a wide range of pharmaceuticals and bioactive molecules. chemimpex.com

Table 2: Selected Research Applications of Phenylglycine Derivatives This interactive table summarizes key research areas where Phenylglycine Methyl Ester Hydrochloride and its parent compound are utilized. Click on the headers to sort the table.

| Research Area | Specific Application | Compound Mentioned | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Precursor for β-lactam antibiotics (e.g., Ampicillin, Cephalexin) | D-Phenylglycine | nih.gov |

| Pharmaceutical Synthesis | Synthesis of the antitumor agent Taxol | L-Phenylglycine | nih.govnih.gov |

| Pharmaceutical Synthesis | Synthesis of DAPT for Alzheimer's disease research | L-Phenylglycine | nih.gov |

| Peptide Synthesis | Used in solid-phase and solution-phase peptide synthesis | L/D-Phenylglycine Methyl Ester HCl | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Chemical Research | Chiral anisotropic reagent for absolute configuration determination | Phenylglycine Methyl Ester | medchemexpress.comacs.org |

| Biochemical Research | Inhibition of enzymes like aminopeptidase (B13392206) and dipeptidyl peptidase | Phenylglycine Methyl Ester HCl | biosynth.com |

| Material Science | Incorporation into polymer matrices to enhance properties | L-Phenylglycine Methyl Ester HCl | chemimpex.com |

In medicinal chemistry , derivatives of L-phenylglycine are integral to the synthesis of important drugs beyond antibiotics. The parent amino acid, L-phenylglycine, is a building block for the potent antitumor agent Taxol and for N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a γ-secretase inhibitor studied for the treatment of Alzheimer's disease. nih.govnih.gov The D-enantiomer is used in synthesizing angiotensin II receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors. fengchengroup.com

In peptide synthesis , the compound is frequently used to incorporate unnatural amino acid residues into peptides, enabling the creation of novel structures with specific biological activities for drug discovery research. chemimpex.comsigmaaldrich.com

A significant application in chemical and biological research is the use of phenylglycine methyl ester (PGME) as a chiral anisotropic reagent. medchemexpress.comacs.org This technique allows researchers to determine the absolute configuration of various chiral carboxylic acids, which is a fundamental challenge in stereochemistry. acs.orgacs.org Furthermore, research has shown that phenylglycine methyl ester hydrochloride can act as an inhibitor of certain enzymes, such as aminopeptidase and dipeptidyl peptidase, suggesting its potential utility in studying inflammatory and autoimmune diseases. biosynth.com It has also been explored for its potential in material science , where it can be integrated into polymer matrices to modify and improve material characteristics. chemimpex.com

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459060 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-39-4 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies and Stereochemical Control of L Phenylglycine Methyl Ester Hydrochloride and Its Derivatives

Chemoenzymatic Synthetic Routes for Enantiopure L-Phenylglycine Methyl Ester Hydrochloride

Chemoenzymatic methods offer a promising avenue for the synthesis of optically pure compounds, leveraging the high selectivity of enzymes.

Enzyme-Catalyzed Resolution of Racemic Phenylglycine Methyl Ester Systems

A significant strategy for obtaining the enantiopure L-isomer involves the kinetic resolution of a racemic mixture of phenylglycine methyl ester. One notable method is the lipase-catalyzed enantioselective ammonolysis in an organic solvent. nih.gov Research has demonstrated that enzymatic ammonolysis can exhibit superior activity and enantioselectivity when compared to corresponding hydrolysis and alcoholysis reactions. nih.gov

The enzyme Novozym 435, a type of lipase (B570770), has been effectively used in this process. nih.gov The resolution works by selectively converting one enantiomer into its corresponding amide, leaving the desired L-phenylglycine methyl ester unreacted and thus separated from its D-counterpart. This enzymatic approach is considered a promising alternative for preparing optically pure compounds. nih.gov

Optimization of Biocatalytic Reaction Conditions for this compound Formation

The efficiency of biocatalytic processes hinges on the careful optimization of reaction parameters to maximize yield and purity. For the lipase-catalyzed resolution of phenylglycine methyl ester, several factors have been systematically investigated to enhance the formation of the L-enantiomer. nih.gov Key parameters include the choice of organic solvent, initial water activity (a_w), temperature, and the use of additives. nih.gov

Process intensification is a key goal in biocatalysis, aiming for complete substrate-to-product conversion, minimization of byproducts, and the highest possible space-time yield. nih.gov This involves a holistic approach, from classical optimization of reaction conditions to advanced techniques like the directed evolution of enzymes. nih.gov While general principles guide the optimization, specific conditions are tailored to each enzymatic system. For the Novozym 435-catalyzed ammonolysis, the interplay of these factors is crucial for achieving high enantioselectivity. nih.gov

Table 1: Investigated Parameters for Optimization of Lipase-Catalyzed Ammonolysis

| Parameter | Influence on Reaction | Reference |

|---|---|---|

| Organic Solvent | Affects enzyme activity and enantioselectivity. | nih.gov |

| Initial Water Activity | Crucial for maintaining enzyme conformation and activity. | nih.gov |

| Temperature | Influences reaction rate and enzyme stability. | nih.gov |

Expedient Chemical Synthesis Protocols for this compound

Traditional chemical synthesis remains a cornerstone for the production of this compound, with various reagents and protocols developed for efficient esterification.

Methanolysis of L-Phenylglycine with Thionyl Chloride-Based Methodologies

A widely employed and effective method for the esterification of amino acids, including L-phenylglycine, involves the use of thionyl chloride (SOCl₂) in methanol (B129727). researchgate.netpatsnap.com This procedure is advantageous because the byproducts of the reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gases that can be easily removed. researchgate.net

The general process involves creating a suspension of L-phenylglycine in anhydrous methanol, often at a reduced temperature (e.g., 0°C), and then slowly adding thionyl chloride. patsnap.comrsc.org After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a period to drive the reaction to completion. patsnap.comrsc.orggoogle.com The resulting this compound can then be isolated by removing the solvent and purified through recrystallization. rsc.org Yields for this type of reaction are often high, with reports of up to 97% for similar amino acids. rsc.org

Table 2: Example Reaction Conditions for Thionyl Chloride Esterification

| Starting Material | Reagents | Temperature Profile | Reaction Time | Reference |

|---|---|---|---|---|

| D-Phenylglycine | Methanol, Thionyl Chloride | Dropwise addition at 55°C, then reflux at 60°C | 0.5 hours (reflux) | google.com |

| L-Phenylalanine | Methanol, Thionyl Chloride | Addition at 0°C, then stir at room temp. | 24 hours | rsc.org |

Utilization of Trimethylchlorosilane in the Esterification of L-Phenylglycine

An alternative and convenient method for preparing amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system is notable for its mild reaction conditions, typically proceeding at room temperature, which contrasts with the potentially harsh conditions of other methods. nih.govresearchgate.net

The procedure involves adding TMSCl to the amino acid, followed by the addition of methanol. nih.gov The mixture is then stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The product is obtained by simply concentrating the reaction mixture on a rotary evaporator. nih.gov This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids and generally provides good to excellent yields. nih.govresearchgate.net The convenience and efficiency of the TMSCl/methanol system make it an advantageous alternative to methods requiring stricter temperature control or multi-step procedures. nih.gov

Control of Racemization in the Synthesis of this compound

A critical challenge in the synthesis and handling of chiral amino acid derivatives is the prevention of racemization, the conversion of a pure enantiomer into a mixture of both enantiomers. For phenylglycine derivatives, this is a known issue. Free amino acids are generally difficult to racemize, but the process can be induced by heating in an acidic solution, though high temperatures often lead to decomposition. google.com

In the context of peptide synthesis, which involves the coupling of amino acids, the activation of the amino acid by a coupling reagent can generate a racemizable intermediate. nih.gov The choice of coupling reagents and bases is crucial, as it has a noticeable effect on the degree of racemization. luxembourg-bio.com Studies have shown that the base-catalyzed coupling of N-protected phenylglycine is a critical step for racemization. luxembourg-bio.com While some racemization can occur during the removal of protecting groups with strong bases like piperidine, the coupling step itself is often the primary source of epimerization. luxembourg-bio.com Therefore, careful selection of reagents and reaction conditions is paramount to maintaining the stereochemical integrity of this compound during its synthesis and subsequent use.

Green Chemistry Approaches in the Preparation of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact of chemical processes. The synthesis of this compound is an area where such principles can lead to more sustainable and efficient production methods.

Traditional methods for the esterification of amino acids, including L-Phenylglycine, often rely on the use of hazardous reagents and solvents. For instance, the Fischer esterification typically uses a large excess of alcohol as the solvent, driven by strong acids like gaseous hydrogen chloride or sulfuric acid, or reagents like thionyl chloride (SOCl₂). mdpi.com These methods, while effective, present several drawbacks, including the use of corrosive substances and the generation of significant waste streams. mdpi.com

In pursuit of greener alternatives, researchers have explored more benign systems. One notable method is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.comnih.gov This system provides an efficient and convenient route for the esterification of various amino acids, including aromatic ones like phenylalanine, which serves as a close structural analogue to phenylglycine. mdpi.com The reaction proceeds under mild conditions, avoiding the need for harsh acids or high temperatures. The process is operationally simple: the amino acid is treated with TMSCl in methanol, and after the reaction is complete, the solvent is evaporated to yield the amino acid methyl ester hydrochloride. nih.gov This method often results in good to excellent yields and is more advantageous than traditional methods due to its easier operation and reduced safety concerns. mdpi.com

Another green chemistry strategy is the use of mechanosynthesis, or ball-milling, which can dramatically reduce or eliminate the need for bulk solvents. While direct application to this compound synthesis is an area for further research, liquid-assisted grinding (LAG) has been successfully used for peptide bond formation. rsc.org This technique involves milling the reactants with a small amount of a liquid additive, leading to efficient and environmentally benign synthesis. rsc.org The potential adaptation of such solvent-free or minimal-solvent techniques for the initial esterification step represents a promising frontier in green chemical production.

| Method | Reagents/Solvents | Conditions | Advantages | Disadvantages |

| Traditional Fischer Esterification | Methanol, HCl gas or SOCl₂ | Reflux or -5 to 0 °C | High conversion | Harsh conditions, corrosive reagents, waste generation mdpi.com |

| TMSCl/Methanol System | Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | Mild conditions, high yields, operational simplicity mdpi.comnih.gov | Requires stoichiometric use of TMSCl |

| Mechanosynthesis (Potential) | Minimal solvent (e.g., EtOAc) | Ball-milling | Drastically reduced solvent use, high efficiency rsc.org | Application to this specific synthesis requires further development |

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste.

In this process, sulfur dioxide (SO₂) and an additional equivalent of hydrogen chloride (HCl) are generated as byproducts, which are not incorporated into the final product, thus lowering the atom economy.

In contrast, methods utilizing catalysts are inherently more atom-economical. The TMSCl/methanol system, while using a stoichiometric amount of TMSCl, can be considered an improvement over the thionyl chloride method as it avoids the production of toxic SO₂ gas. mdpi.com

Industrial Scale-Up Considerations for this compound Synthesis

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including process safety, cost-effectiveness, energy consumption, and consistent product quality.

Achieving high yield and purity on an industrial scale requires meticulous optimization of reaction parameters. For the synthesis of the analogous D-phenylglycine methyl ester hydrochloride, patents describe processes where control of temperature is critical. google.comgoogle.com The reaction, often using thionyl chloride and methanol, is highly exothermic, necessitating careful temperature management during reagent addition to prevent side reactions and ensure safety. google.com

Key optimization parameters include:

Reagent Stoichiometry: The molar ratio of L-Phenylglycine to the esterifying agent (e.g., thionyl chloride or TMSCl) and methanol must be optimized to drive the reaction to completion while minimizing excess reagents that would need to be removed later. mdpi.comgoogle.com

Temperature Control: A typical industrial process involves a controlled addition of the esterifying agent at a low temperature (e.g., below 55°C), followed by a period of heating or reflux (e.g., 55-65°C) to ensure the reaction is complete. google.com

Reaction Time: The duration of the reaction at the optimal temperature is monitored to maximize product formation without promoting the degradation or side-reactions that can occur with prolonged heating. google.com

Continuous Processing: Shifting from batch to continuous manufacturing can significantly enhance efficiency and product consistency. A continuous process, where reactants are constantly fed into a reactor and the product is continuously removed, can lead to higher throughput and better control over reaction conditions, ultimately improving yield and purity. patsnap.com

A patented process for D-phenylglycine methyl ester hydrochloride highlights a method designed for industrial production that utilizes the heat of reaction to raise the system's temperature, reducing the need for external energy sources and thus lowering production costs. google.com This approach results in a high initial yield and a product with high purity and excellent color grade, making it suitable for large-scale manufacturing. google.com

| Parameter | Industrial Consideration | Example (D-Phenylglycine Methyl Ester HCl Synthesis) |

| Temperature | Control of exothermic reaction; energy efficiency | Addition of thionyl chloride below 55°C; subsequent reflux at 55-65°C. google.com |

| Reagent Ratio | Cost-effectiveness; minimization of unreacted starting materials | Mass ratio of D-phenylglycine to methanol of (16-40):100. google.com |

| Energy Use | Lowering production costs | Utilizing reaction exotherm to heat the system, avoiding external heating/cooling. google.com |

| Process Type | Throughput and consistency | Continuous flow reactors offer better control and higher utilization than batch processes. patsnap.com |

Crystallization is a critical final step that determines the purity, particle size, and stability of the final product. For this compound, which is typically a solid crystalline powder, controlled crystallization is essential. google.com

Industrial methods often employ a combination of techniques to induce and control crystal growth. A common approach involves vacuum azeotropic distillation. google.com After the initial reaction, an entrainer (e.g., cyclohexane (B81311) or n-hexane) is added, and a vacuum is applied. google.comgoogle.com This process selectively removes water and excess methanol, concentrating the product in the solution and inducing crystallization.

Following distillation, temperature-controlled cooling crystallization is performed. The concentrated solution is cooled at a specific rate to a predetermined final temperature (e.g., 0-15°C). google.com The cooling profile and final temperature are crucial variables that influence the crystal size distribution and purity. Slow cooling generally promotes the growth of larger, more uniform crystals. The mixture is often stirred for a defined period at the final temperature to maximize the yield of the crystalline product before it is isolated by filtration, washed with a cold solvent (like methanol), and dried under vacuum. google.com

The crystal structure of similar compounds like glycine (B1666218) methyl ester hydrochloride reveals the importance of intermolecular forces, particularly strong N⁺—H···Cl⁻ hydrogen bonds, in the formation of the crystal lattice. nih.gov These interactions dictate how the molecules pack in the solid state, and understanding them is fundamental to designing and troubleshooting crystallization processes. nih.govresearchgate.net

| Crystallization Step | Technique | Purpose | Key Parameters |

| 1. Induction | Vacuum Azeotropic Distillation | Remove excess solvent (methanol) and reaction byproducts (water) to supersaturate the solution. | Vacuum pressure, entrainer type (e.g., cyclohexane), temperature. google.com |

| 2. Growth & Yield | Temperature-Controlled Cooling | Control nucleation and crystal growth for desired particle size and purity; maximize product precipitation. | Cooling rate, final temperature (e.g., 0-15°C), stirring time. google.com |

| 3. Isolation | Filtration & Washing | Separate the solid product from the mother liquor. | Wash solvent (e.g., cold methanol), wash volume. google.com |

| 4. Drying | Vacuum Drying | Remove residual solvent from the final product. | Temperature, vacuum pressure, time. google.com |

Applications of L Phenylglycine Methyl Ester Hydrochloride in Asymmetric Synthesis and Chiral Auxiliary Roles

L-Phenylglycine Methyl Ester Hydrochloride as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This compound serves as a precursor to such auxiliaries, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. chemimpex.comscispace.com Its utility lies in its ability to influence the formation of new stereocenters in a predictable manner. scispace.com

The application of L-phenylglycine methyl ester as a chiral auxiliary has been effectively demonstrated in the diastereoselective synthesis of β-lactams (2-azetidinones), which are core structures in many antibiotic drugs. In one notable approach, an imine derived from (R)-2-phenylglycine methyl ester is reacted with a chlorozinc enolate. scispace.com This condensation reaction proceeds with excellent diastereoselectivity, yielding the corresponding (3S, 4S, αR)-1-[(methoxycarbonyl)(phenyl)methyl]-3-amino-4-phenyl-2-azetidinone. scispace.com The (R)-configuration of the stereogenic center on the phenylglycine auxiliary completely governs the absolute stereochemistry of the two newly formed chiral centers at positions 3 and 4 of the azetidinone ring. scispace.com The reaction achieves a high diastereomeric excess (d.e.) of over 97%. scispace.com

Table 1: Diastereoselective Synthesis of a β-Lactam Intermediate

| Reactant 1 | Reactant 2 | Auxiliary Source | Key Conditions | Product Configuration | Diastereomeric Excess (d.e.) |

| Zinc enolate of ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopen-1-yl]acetate | ZnCl₂ complex of N-benzylidene-2-phenylglycine methyl ester | (R)-2-Phenylglycine methyl ester | THF, -70 °C | (3S, 4S, αR) | >97% |

The controlled formation of the β-lactam ring is a prime example of how this compound can be used to induce chirality in complex and medicinally relevant molecular architectures. scispace.com The auxiliary not only facilitates the key carbon-carbon bond formation but also sets the absolute configuration of the product. scispace.com A crucial aspect of this process is the pre-complexation of the imine derived from the phenylglycine ester with a Lewis acid, such as zinc chloride (ZnCl₂). scispace.com This complexation activates the imine for nucleophilic attack and rigidly holds it in a specific conformation, ensuring that the enolate attacks from a preferential direction, thus leading to the high diastereoselectivity observed. scispace.com Following the reaction, the chiral auxiliary can be cleaved to reveal the N-unsubstituted β-lactam, a valuable intermediate for further elaboration into pharmaceutical products.

Asymmetric Catalysis with this compound Derived Catalysts

While effective, the use of chiral auxiliaries requires stoichiometric amounts of the chiral material and additional steps for attachment and removal. A more efficient approach is asymmetric catalysis, where a small, substoichiometric amount of a chiral catalyst can generate large quantities of a chiral product. nih.gov this compound serves as a readily available building block for the synthesis of such chiral catalysts and ligands. chemimpex.comgreyhoundchrom.com These organocatalysts are often favored for their operational simplicity, stability, and lower toxicity compared to many transition metal catalysts. greyhoundchrom.com

Chiral ligands are essential components of many metal-based asymmetric catalysts. This compound can be readily converted into valuable chiral phosphine (B1218219) ligands. For instance, N-diphenylphosphinoamino acid methyl esters can be prepared in high yield by reacting the amino acid methyl ester hydrochloride with chlorodiphenylphosphine (B86185). rsc.org This reaction proceeds with retention of the original configuration of the stereocenter. rsc.org These phosphine-containing amino ester derivatives can act as monodentate ligands in complexes with various transition metals. rsc.org

Table 2: Chiral Metal Complexes from Amino Ester-Derived Ligands

| Ligand Source | Metal Precursor | Resulting Complex Type |

| N-Diphenylphosphinoalanine methyl ester | [RhCl(cod)]₂ | [RhCl(cod)(ligand-P)] |

| N-Diphenylphosphinoalanine methyl ester | [PtCl₂(cod)] | cis-[PtCl₂(ligand-P)₂] |

| N-Diphenylphosphinoalanine methyl ester | [AuCl(tht)] | [AuCl(ligand-P)] |

cod = cyclooctadiene; tht = tetrahydrothiophene

Furthermore, reaction with two equivalents of chlorodiphenylphosphine can yield N,N-bis(diphenylphosphino) derivatives, which are excellent bidentate ligands for metals like palladium and platinum, forming stable chelate complexes. rsc.org

The mechanism of chiral induction is critical to understanding and optimizing asymmetric reactions. In its role as a chiral auxiliary for β-lactam synthesis, the mechanism relies on Lewis acid coordination. scispace.com The complexation of the imine's nitrogen and ester's carbonyl group to the zinc atom creates a rigid five-membered ring. This conformationally restricted intermediate dictates the facial selectivity of the enolate attack on the C=N bond, effectively translating the stereochemical information from the auxiliary to the newly formed stereocenters. scispace.com

When derivatives of L-phenylglycine methyl ester are used to form chiral catalysts, such as quaternary ammonium (B1175870) salts for phase-transfer catalysis, the mechanism involves the formation of a chiral ion pair. nih.gov The chiral catalyst associates with the enolate of the substrate, forming a lipophilic complex that can move into the organic phase to react with an electrophile. The non-covalent interactions within this chiral ion pair, including hydrogen bonding and steric repulsion, create a biased environment that forces the electrophile to approach from one face preferentially, resulting in an enantiomerically enriched product. nih.gov

Stereoselective Resolution Techniques Employing this compound

Beyond directing new stereocenter formation, L-phenylglycine methyl ester is a powerful tool for the stereoselective resolution and analysis of existing chiral compounds. It is widely used as a chiral derivatizing agent to determine the absolute configuration of chiral carboxylic acids, a technique often referred to as the PGME method. acs.orgmedchemexpress.comnih.gov

The principle involves condensing a racemic or enantiomerically enriched carboxylic acid with both (R)- and (S)-phenylglycine methyl ester (PGME) to form a pair of diastereomeric amides. acs.orgresearchgate.net Because diastereomers have different physical properties, they can be distinguished by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or separated by Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgresearchgate.net By analyzing the differences in the NMR chemical shifts (Δδ) of protons near the chiral center in the two diastereomeric amides, or by observing their elution order in chromatography, the absolute configuration of the original carboxylic acid can be unequivocally assigned. acs.orgresearchgate.net This method has proven applicable to a wide variety of substituted carboxylic acids. nih.gov

Enzymatic Resolution for Enantiomeric Enrichment

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two forms. Lipases and proteases are commonly employed for the kinetic resolution of phenylglycine esters and their derivatives.

A notable example is the enantioselective hydrolysis of D,L-phenylglycine methyl ester using immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435. nih.gov Research has shown that this enzyme exhibits excellent activity and enantioselectivity, particularly when ionic liquids are used as co-solvents. nih.gov In one study, using the ionic liquid BMIMxBF(4) as a co-solvent with phosphate (B84403) buffer, the enantioselectivity (E-value) reached 38, and the unreacted L-phenylglycine methyl ester was obtained with an enantiomeric excess (e.e.) of 93.8% at a substrate conversion of 53.0%. nih.gov Further optimization by performing the hydrolysis under reduced pressure boosted the enantioselectivity to an E-value of 43. nih.gov

Mechanochemistry, specifically liquid-assisted grinding (LAG), has also been applied to the enzymatic resolution of amino esters. d-nb.info This technique has been shown to be effective for the CALB-catalyzed resolution of racemic β³-amino esters, affording high enantiomeric enrichment (up to 98% e.e.) and demonstrating the versatility of enzymatic methods under various reaction conditions. d-nb.info

Below is a table summarizing key findings in the enzymatic resolution of phenylglycine and related amino ester derivatives.

Table 1: Research Findings on Enzymatic Resolution of Phenylglycine Derivatives

| Enzyme | Substrate | Reaction Type | Key Findings |

|---|---|---|---|

| Immobilized Candida antarctica lipase B (Novozym 435) | D,L-Phenylglycine methyl ester | Enantioselective hydrolysis | In a system with ionic liquid BMIMxBF(4), achieved 93.8% e.e. for the remaining substrate at 53.0% conversion. nih.gov |

| Candida antarctica lipase B (CALB) | Racemic β³-amino esters | Hydrolytic resolution via liquid-assisted grinding | Resulted in high enantioselectivity, with up to 98% e.e. for the N-benzylated-β³-amino acids. d-nb.info |

Chromatographic Separation of Enantiomers of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.cz A CSP creates a chiral environment within the HPLC column, causing enantiomers to interact differently with the stationary phase, which leads to different retention times and, thus, separation.

A variety of CSPs are effective for resolving amino acid esters and their derivatives. These include polysaccharide-based phases (e.g., Chiralpak®), Pirkle-type phases, crown ether-based phases, and protein-based columns. hplc.euchiraltech.comchiraltech.com

Pirkle-type columns, such as those based on 3,5-dinitrobenzoyl phenylglycine, are π-acceptor phases that are effective for separating compounds with π-basic groups. hplc.eu An advantage of these columns is that both L- and D-configurations are often available, allowing for the inversion of elution order, which can be beneficial for purifying a trace enantiomer. hplc.euregistech.com

Crown ether-based CSPs are particularly well-suited for the separation of primary amines, including amino acids and their esters. chiraltech.comnih.gov Research has demonstrated the successful separation of phenylglycine enantiomers on an ODS (Octadecylsilane) column dynamically coated with a chiral crown ether. By optimizing the mobile phase pH and column temperature, baseline resolution can be achieved. researchgate.net

Modern advancements have led to the development of sub-2 µm particle columns, such as Chiralpak® IG-U and ID-U, which allow for faster and more efficient separations. mdpi.com These amylose-based CSPs have been used to separate a variety of chiral compounds, including amino acids, in normal phase, polar organic, and reversed-phase modes. mdpi.com

The table below details examples of chromatographic conditions used for the separation of phenylglycine and related derivatives.

Table 2: Examples of Chromatographic Separation of Phenylglycine Derivative Enantiomers

| Derivative/Compound | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase/Conditions |

|---|---|---|---|

| Phenylglycine enantiomers | HPLC | ODS column coated with chiral crown ether | Mobile phase pH ≤ 2; column temperature ~7°C for baseline resolution. researchgate.net |

| Compounds with π-basic groups | HPLC | Phenylglycine-based (Pirkle-type) | Compatible with normal-phase (e.g., hydrocarbon/alcohol) and reversed-phase modes. hplc.euregistech.com |

| Underivatized amino acids | HPLC | CROWNPAK® CR(+) / CR(-) (Crown ether) | Designed for molecules containing a primary amine group. chiraltech.com |

| Various chiral compounds (amines, acids) | HPLC | CHIRALPAK® AGP (α1-acid glycoprotein) | Operates in reversed-phase mode using buffers with low organic modifier. chiraltech.com |

L Phenylglycine Methyl Ester Hydrochloride in Peptide Synthesis and Amino Acid Derivatization Research

Utility in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis

L-Phenylglycine methyl ester hydrochloride is a versatile reagent utilized in both solid-phase and solution-phase peptide synthesis methodologies. As a hydrochloride salt, it offers enhanced stability and solubility compared to its free base form, making it a convenient precursor for incorporation into peptide backbones. The methyl ester protection of the carboxylic acid allows for controlled coupling reactions with the amino group of another amino acid.

The incorporation of L-phenylglycine into peptide chains is a key step in the synthesis of numerous biologically active molecules. In solution-phase synthesis, this compound can be coupled with an N-protected amino acid. The process typically involves neutralizing the hydrochloride salt to free the amino group, followed by reaction with a carboxyl-activated amino acid using a coupling agent. This method, while traditional, is effective for producing dipeptides and smaller peptide fragments.

While direct examples detailing the solid-phase synthesis (SPPS) cycle starting specifically with the methyl ester hydrochloride are less common—as resins are typically functionalized with the free acid—the underlying principles of peptide bond formation are the same. In a typical SPPS workflow, the N-terminus of the resin-bound peptide is deprotected, and the next N-protected amino acid (in this case, L-phenylglycine) is activated and coupled. The use of phenylglycine in SPPS can be challenging due to the risk of epimerization at the α-carbon, a phenomenon where the stereochemistry of the chiral center inverts under basic conditions common in SPPS. researchgate.net Research has focused on optimizing coupling reagents and reaction conditions to minimize this racemization, ensuring the stereochemical integrity of the final peptide. researchgate.net

For instance, studies on diastereomeric dipeptide esters that include N-terminal α-phenylglycine units have been conducted to analyze their NMR spectra, which helps in understanding the stereochemical outcomes of the coupling reactions. acs.org The choice of protecting groups for the amino function, which must be stable during coupling but easily removable for the next step, is critical for the success of the synthesis. masterorganicchemistry.com

Phenylglycine and its derivatives are integral components of several complex natural product peptides with significant biological activities. researchgate.netresearchgate.net The unique structural constraint imposed by the phenylglycine residue is often crucial for the peptide's therapeutic action. This compound serves as a key starting material for introducing this non-proteinogenic amino acid into synthetic analogues of these natural products.

Vancomycin and Related Glycopeptide Antibiotics: Vancomycin is a powerful antibiotic used against Gram-positive bacteria. uu.nl Its complex structure is a heptapeptide framework containing phenylglycine residues. uu.nlnih.gov The total synthesis of vancomycin and its analogues is a significant challenge in organic chemistry. nih.govnih.govresearchgate.net Synthetic strategies involve the careful construction of the peptide backbone, where phenylglycine derivatives are incorporated to form the characteristic macrocycles of the molecule. uu.nlnih.gov These syntheses have provided access to novel analogues with modified properties to combat antibiotic resistance. nih.gov

Feglymycin: Feglymycin is a 13-mer peptide antibiotic that contains nine α-arylglycine units and exhibits potent anti-HIV and antibacterial activity. researchgate.netresearchgate.netnih.gov The total synthesis of feglymycin requires convergent strategies where peptide fragments are coupled together. researchgate.netresearchgate.net A significant hurdle in this synthesis is suppressing the epimerization of the sensitive arylglycine units. researchgate.net The development of optimized protocols using weakly basic conditions has enabled the successful synthesis of feglymycin and its analogues, paving the way for further investigation of its therapeutic potential. researchgate.net

Table 1: Examples of Bioactive Peptides Containing Phenylglycine Residues

| Peptide | Class | Key Biological Activity | Role of Phenylglycine |

| Vancomycin | Glycopeptide Antibiotic | Inhibition of bacterial cell wall synthesis | Forms part of the rigid, pocket-like structure essential for binding to peptidoglycan precursors. uu.nlnih.gov |

| Feglymycin | Peptide Antibiotic | Anti-HIV, Antibacterial (against MRSA) | Constitutes a major part of the peptide backbone (9 of 13 residues), crucial for its conformation and activity. researchgate.netnih.gov |

| Ampicillin | β-Lactam Antibiotic | Broad-spectrum antibacterial | The D-phenylglycine side chain is essential for its activity against Gram-negative bacteria. researchgate.netlibretexts.org |

| Cephalexin (B21000) | β-Lactam Antibiotic | Broad-spectrum antibacterial | Contains a D-phenylglycine side chain that contributes to its oral bioavailability and antibacterial spectrum. researchgate.netlibretexts.org |

Synthesis of Advanced Amino Acid Derivatives from this compound

This compound is not only a component for peptide chains but also a versatile starting material for the synthesis of a wide range of advanced amino acid derivatives. chemimpex.com These derivatives are explored for their potential as chiral catalysts, modified pharmaceuticals, and probes for studying biological systems.

The chemical structure of this compound offers multiple sites for modification: the amino group, the methyl ester, and the phenyl ring. This allows for extensive functionalization to create novel molecular architectures.

One significant area of research is the C-H functionalization of the phenyl ring. Palladium-mediated reactions have been developed to regioselectively introduce substituents at the ortho position of the phenyl ring. mdpi.com This methodology allows for the synthesis of ortho-halogenated and ortho-alkoxylated phenylglycine derivatives starting from the methyl ester. mdpi.com Such modifications can dramatically alter the electronic and steric properties of the amino acid, influencing how it interacts with biological targets or participates in further chemical reactions.

Another approach involves the acylation of the amino group with novel moieties. For example, this compound has been reacted with ferrocenecarboxylic acid to produce N-ferrocenoyl peptide derivatives. dcu.ie The incorporation of the redox-active ferrocene group introduces unique electrochemical properties to the amino acid, making it useful for developing sensors or redox-responsive materials.

Table 2: Functionalization Reactions of Phenylglycine Methyl Ester

| Reaction Type | Reagents | Position of Modification | Product Type | Reference |

| Ortho-Halogenation | Pd(II) catalyst, Bromine (Br₂) | Phenyl Ring (ortho position) | Methyl 2'-bromophenylglycinate | mdpi.com |

| Ortho-Alkoxylation | Pd(II) catalyst, Alcohols (e.g., Methanol) | Phenyl Ring (ortho position) | Methyl 2'-methoxyphenylglycinate | mdpi.com |

| N-Acylation | Ferrocenecarboxylic acid, Coupling agents | Amino Group | N-Ferrocenoyl-L-phenylglycine methyl ester | dcu.ie |

| Esterification | Thionyl chloride, Methanol (B129727) | Carboxyl Group | Phenylglycine methyl ester hydrochloride | google.com |

The modification of amino acids is a cornerstone of medicinal chemistry, aimed at improving the efficacy, stability, and pharmacokinetic properties of drugs. Phenylglycine methyl ester is a key intermediate in the synthesis of side chains for semi-synthetic β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. researchgate.netgoogle.com

For example, the side chain of ampicillin is derived from D-phenylglycine. researchgate.net The enzymatic synthesis of these antibiotics often involves coupling the D-phenylglycine methyl ester (or a related derivative) with the β-lactam core, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA). researchgate.net The use of the methyl ester derivative in these processes has been shown to result in high yields and conversion rates. google.com The specific structure of the phenylglycine side chain is critical for the antibiotic's spectrum of activity and its ability to evade bacterial resistance mechanisms. researchgate.net By modifying the phenylglycine unit, for instance, by introducing substituents on the phenyl ring, medicinal chemists can fine-tune the properties of the resulting antibiotic to create next-generation drugs.

Oligomerization of L-Phenylglycine Methyl Ester for Polymer Research

The use of amino acids as monomers for polymer synthesis has led to the development of novel chiral polymers with unique properties and potential applications in materials science. While direct polymerization of L-phenylglycine methyl ester is not widely documented, research on closely related structures highlights the potential of this compound in polymer chemistry. Amino acid methyl esters, in general, are recognized as valuable intermediates for creating polymer materials. nih.gov

These examples strongly suggest the feasibility of using L-phenylglycine methyl ester as a monomer or a pendant group in polymerization reactions. The resulting polymers would be expected to possess chirality, potentially forming ordered secondary structures like helices. Such materials could be valuable for applications in chiral separations, asymmetric catalysis, and the development of biocompatible materials.

L Phenylglycine Methyl Ester Hydrochloride As an Intermediate in Pharmaceutical and Agrochemical Research

Precursor Role in Pharmaceutical Development

The unique structure of L-phenylglycine, with an aromatic side chain directly attached to the α-carbon, imparts distinct conformational properties compared to proteinogenic amino acids like phenylalanine. rsc.org This feature is leveraged in medicinal chemistry to create novel therapeutics. L-Phenylglycine methyl ester hydrochloride is a key starting material for these syntheses, enabling the construction of diverse molecular architectures. chemimpex.com

This compound is an essential precursor in the synthesis of several important classes of bioactive molecules and established drugs. Its incorporation into a molecular structure can define the compound's biological activity.

β-Lactam Antibiotics: L-phenylglycine is a known building block for certain semi-synthetic penicillins. nih.gov For example, it is used as a side-chain precursor in the synthesis of the broad-spectrum antibiotic ampicillin, which is widely used to treat bacterial infections. guidechem.com

Antitumor Agents: The intermediate is also implicated in the synthesis of complex natural products with therapeutic applications. It serves as a precursor for the side chain of Taxol, a prominent antitumor agent used in chemotherapy. nih.gov

Peptide Antibiotics: L-phenylglycine is a constituent of certain peptide-based natural products with significant biological activity, including streptogramin antibiotics like pristinamycin (B1678112) I and virginiamycin S. nih.gov

The synthesis often involves the coupling of the phenylglycine moiety to a core structure, where the ester group of this compound is activated for amide bond formation.

The creation of derivatives from this compound is a key strategy for modulating the pharmacological properties of drug candidates. By modifying the core structure, chemists can fine-tune a molecule's activity, selectivity, and pharmacokinetic profile. chemimpex.com The phenylglycine scaffold provides a rigid framework that restricts the conformational freedom of the resulting peptide or molecule, which can lead to enhanced binding affinity for a biological target. rsc.org

A notable example is the development of novel antidiabetic agents. Researchers have designed and synthesized L-phenylglycine derivatives that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes treatment. nih.gov In these derivatives, the L-phenylglycine structure serves as a chassis for adding other chemical groups to optimize interaction with the receptor, ultimately leading to a molecule with potent and selective activity. nih.gov The structural and electronic properties of the phenylglycine unit are critical; for instance, substituents on the phenyl ring can influence the molecule's reactivity and stability. rsc.org

Targeted therapies aim to interact with specific molecules involved in disease pathways, offering greater precision and potentially fewer side effects than traditional treatments. This compound is a valuable starting material for developing such agents.

One clear example is in the creation of potential treatments for type 2 diabetes. L-phenylglycine derivatives have been specifically designed to act as agonists for PPARγ, a nuclear receptor that regulates glucose metabolism and insulin (B600854) sensitivity. nih.govgoogle.com By targeting this specific receptor, the resulting compounds, such as the experimental molecules TM4h and M5, can exert a precise therapeutic effect. nih.gov

Furthermore, L-phenylglycine is a precursor to the side chain of Taxol, a cornerstone of targeted cancer therapy. nih.gov Taxol functions by stabilizing microtubules, interfering with the cell division process in rapidly proliferating cancer cells. This specific mechanism of action, originating in part from the unique chemical structures derived from precursors like L-phenylglycine, defines it as a targeted therapeutic agent.

Intermediate in Agrochemical Synthesis and Research

Beyond pharmaceuticals, this compound is a recognized intermediate in the synthesis of agrochemicals. chemimpex.com Research has focused on creating novel phenylglycine derivatives to address the need for effective and broad-spectrum agents to protect crops from various pathogens.

In one study, a series of new 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety were designed and synthesized to act as potential pesticides. nih.gov These compounds demonstrated significant bioactivity against a range of plant diseases. The research highlighted that these derivatives could be further developed as lead molecules for new antifungal, antiviral, and antibacterial agrochemicals. nih.gov

| Compound ID | Target Pathogen | Activity Type | Concentration | Observed Effect | Comparison |

|---|---|---|---|---|---|

| G19 | Thanatephorus cucumeris | Antifungal | 200.0 μg/mL | 66.9% in vivo inhibition | Close to Azoxystrobin (73.2%) |

| G25 | Tobacco Mosaic Virus (TMV) | Antiviral (Inactivation) | 500.0 μg/mL | 89.4% in vivo activity | Comparable to Ningnanmycin (96.3%) |

| G27 | Tobacco Mosaic Virus (TMV) | Antiviral (Inactivation) | 500.0 μg/mL | 83.3% in vivo activity | Comparable to Ningnanmycin (96.3%) |

| G26 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 50.0 μg/mL | 89.9% activity | Higher than Bismerthiazol (38.9%) |

| G27 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 50.0 μg/mL | 78.0% activity | Higher than Bismerthiazol (38.9%) |

Research into Structure-Activity Relationships (SAR) of this compound Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. Phenylglycine derivatives have been the subject of such research to optimize their therapeutic or pesticidal effects.

In pharmaceutical research, SAR studies on phenylglycine derivatives have led to the identification of potent antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are targets for neurological disorders. nih.gov By systematically modifying the phenylglycine structure, researchers were able to identify compounds with selective activity. nih.gov For example, the addition of specific groups at different positions on the phenyl ring resulted in varying potencies against different mGluR subtypes. nih.gov

| Compound | Target | Activity Metric (IC50) | Potency |

|---|---|---|---|

| (+)-alpha-methyl-4-carboxyphenylglycine (M4CPG) | PI-linked mGluRs | KB value of 0.184 mM | Most active against PI-linked mGluRs |

| (RS)-alpha-methyl-3-carboxymethylphenylglycine (M3CMPG) | Adenylyl cyclase-coupled mGluRs (L-AP4) | ~1 µM | Most effective against L-AP4 |

| (RS)-alpha-methyl-3-carboxymethylphenylglycine (M3CMPG) | Adenylyl cyclase-coupled mGluRs (L-CCG-1) | ~0.4 µM | Most effective against L-CCG-1 |

Similarly, in the development of antidiabetic agents, SAR studies were crucial. After identifying an initial hit compound (M5), two new series of L-phenylglycine derivatives (TM3 and TM4) were synthesized to explore the SAR. nih.gov This systematic modification led to the discovery of compound TM4h, which exhibited significantly stronger PPRE relative activity (120.42%) compared to the initial hit. nih.gov This demonstrates how SAR exploration can directly lead to more efficacious drug candidates.

Biochemical and Biological Research Applications of L Phenylglycine Methyl Ester Hydrochloride

Investigations in Neurotransmitter Systems and Neurological Conditions

L-Phenylglycine and its derivatives serve as critical tools in biochemical research for probing the function of neurotransmitter systems. These compounds are particularly valuable for their ability to interact with specific receptors and transporters, thereby helping to elucidate the complex signaling pathways that underpin neurological function. Research has focused on their interaction with glutamate (B1630785) receptors, which are the principal excitatory neurotransmitters in the brain, as well as other receptor systems involved in neural communication. nih.gov

The study of these interactions is fundamental to understanding the physiological roles of various neurotransmitter systems and their involvement in pathological conditions. Phenylglycine derivatives have been developed as selective antagonists for different subtypes of metabotropic glutamate receptors (mGluRs). nih.gov These receptors are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.gov By using these antagonists, researchers can dissect the specific contributions of mGluR subtypes to processes like synaptic plasticity, which is a key mechanism for learning and memory.

Furthermore, analogs of L-Phenylglycine have been identified as inhibitors of neutral amino acid transporters, such as ASCT1 and ASCT2. nih.gov These transporters are involved in regulating the concentration of D-serine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors. nih.gov By modulating D-serine availability, these analogs can influence NMDA receptor activity, which is crucial for synaptic transmission and is implicated in numerous neurological disorders. nih.gov

Understanding Mechanisms of Neurological Disorders through L-Phenylglycine Methyl Ester Hydrochloride Analogs

Analogs of L-Phenylglycine are instrumental in modeling and understanding the mechanisms of various neurological disorders. Their ability to selectively target components of neurotransmitter systems allows researchers to probe the pathological roles of these components. For instance, the dysregulation of glutamate signaling is a hallmark of many neurological and psychiatric conditions, and phenylglycine-based mGluR antagonists are used to investigate these pathological processes. nih.govnih.gov

One area of research involves synaptic plasticity, where L-phenylglycine analogs that inhibit ASCT1/2 transporters have been shown to facilitate long-term potentiation (LTP) in a manner dependent on extracellular D-serine. nih.gov This finding directly links the transport of NMDA receptor co-agonists to synaptic strength, providing a mechanism that could be relevant to cognitive disorders where synaptic plasticity is impaired. nih.gov

In the context of acute neurological injury, such as stroke, phenylglycine derivatives have shown neuroprotective potential. A study on a rat model of cerebral ischemia/reperfusion injury found that Phenylacetylglycine (PAGly), a molecule derived from phenylalanine, significantly reduced cerebral infarct volume and improved neurobehavioral outcomes. nih.gov The mechanism was identified as the binding of PAGly to β2-adrenergic receptors (β2AR) on microglia, which inhibited the release of inflammatory cytokines and reduced neuronal apoptosis. nih.gov This highlights the potential for L-phenylglycine analogs to unravel complex neuroinflammatory pathways in acute brain injury. nih.gov

| Analog | Target | Effect | Relevance to Neurological Disorders |

| L-4-chloro-phenylglycine | ASCT1/2 Transporters | Potent and selective non-substrate inhibitor nih.gov | Modulates NMDA receptor activity; potential for studying cognitive disorders. nih.gov |

| (RS)-α-methyl-4-phosphonophenylglycine (MPPG) | Group III mGlu Receptors | Selective antagonist nih.gov | Helps elucidate the role of mGluRs in synaptic transmission and neurological pathologies. nih.gov |

| Phenylacetylglycine (PAGly) | β2-adrenergic receptors (β2AR) | Binds to and inhibits receptor activity on microglia, reducing inflammation and neuronal apoptosis nih.gov | Potential therapeutic agent for mitigating brain damage in cerebral ischemia/reperfusion injury. nih.gov |

| (S)-α-methyl-4-carboxyphenylglycine (MCPG) | Group III mGlu Receptors | Antagonist nih.gov | Early tool for studying the function and pathological involvement of Group III mGluRs. nih.gov |

Studies on Amino Acid Metabolism and Transport Mechanisms

This compound and its analogs are utilized in studies focusing on the metabolism and transport of amino acids. The cellular uptake and metabolic fate of amino acids are critical processes, and understanding them is essential for fields ranging from basic biochemistry to drug development. L-type amino acid transporter 1 (LAT1) is a key transporter responsible for the transport of large neutral amino acids across membranes, including the blood-brain barrier. nih.govnih.gov

Research using a Xenopus laevis oocyte expression system to study LAT1-mediated transport revealed specific structural requirements for substrate recognition. nih.gov A key finding was that while L-phenylalanine is a substrate for LAT1, L-phenylalanine methyl ester is not. nih.govresearchgate.net This indicates that a free carboxyl group is a crucial requirement for a molecule to be recognized and transported by LAT1. nih.gov The esterification of the carboxyl group in L-phenylalanine methyl ester prevents this interaction, making it a useful control compound in studies aiming to differentiate transporter-mediated uptake from passive diffusion.

Beyond LAT1, analogs of L-phenylglycine have been shown to interact with other amino acid transporters. For example, various phenylglycine analogs act as non-substrate inhibitors of the neutral amino acid transporters ASCT1 and ASCT2. nih.gov This inhibitory action blocks the transport of other endogenous amino acids, such as D-serine, allowing researchers to study the downstream physiological effects of modulating specific transport systems. nih.gov In the field of metabolic engineering, multi-enzyme cascades have been developed for the efficient production of L-phenylglycine from the precursor L-phenylalanine, providing insights into its biosynthetic pathways. nih.gov

| Compound/Analog | Transporter | Interaction Type | Key Finding |

| L-Phenylalanine methyl ester | LAT1 | No Inhibition nih.govresearchgate.net | A free carboxyl group is necessary for LAT1 substrate binding. nih.gov |

| L-Phenylalanine | LAT1 | Substrate/Competitive Inhibitor nih.govresearchgate.net | Serves as a benchmark substrate for LAT1 transport studies. researchgate.net |

| L-phenylglycine analogs (e.g., L-4-chloroPG) | ASCT1/ASCT2 | Non-substrate Inhibitor nih.gov | Enables the study of physiological roles of ASCT transporters by blocking their function. nih.gov |

Biochemical Research Involving Protein Synthesis and Protein Engineering

This compound is a derivative of the non-proteinogenic amino acid L-phenylglycine, which is an important building block in peptide and protein research. Non-proteinogenic amino acids are widely used in protein engineering and peptide synthesis to introduce novel structural and functional properties into polypeptides. nih.gov L-Phenylglycine is particularly interesting as it provides a rigid and proteolytically stable alternative to residues like phenylalanine. nih.gov

The primary application of L-phenylglycine and its derivatives in this context is in solid-phase peptide synthesis (SPPS). nih.gov SPPS allows for the rapid, automated synthesis of peptides, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov However, the incorporation of arylglycines like phenylglycine into growing peptide chains presents a significant challenge due to the high propensity for epimerization (racemization) at the α-carbon. nih.govsemanticscholar.org This can lead to diastereomeric impurities that are difficult to separate. Consequently, much research has focused on optimizing coupling conditions, such as temperature and reagents, to minimize this side reaction and allow for the efficient synthesis of long peptide sequences containing phenylglycine. nih.gov

Beyond chemical synthesis, genetic engineering approaches allow for the site-specific incorporation of unnatural amino acids, including phenylalanine derivatives, into proteins in vivo. google.com This is achieved by engineering mutant aminoacyl-tRNA synthetases that recognize the unnatural amino acid and charge it to a suppressor tRNA, which then inserts the amino acid in response to a nonsense codon. google.comyoutube.com This powerful technique enables the creation of proteins with novel chemical functionalities for studying protein structure, function, and dynamics. nih.gov

Modifying Proteins for Enhanced Stability and Activity

The incorporation of non-proteinogenic amino acids like L-phenylglycine is a key strategy in protein engineering to enhance the stability and activity of proteins and peptides. The unique structural properties of these amino acids can confer advantages over the canonical 20 amino acids.

One of the primary benefits of using phenylglycine residues is the increased proteolytic stability they impart to peptides. nih.gov The bulky phenyl group attached directly to the α-carbon can sterically hinder the approach of proteases, slowing degradation and increasing the in-vivo half-life of peptide-based therapeutics. Furthermore, the constrained conformation of phenylglycine can help to lock a peptide into its bioactive conformation, which can enhance its binding affinity and activity. biosynth.com N-methylation of the peptide backbone is another modification used to increase resistance to biodegradation. peptide.com

Studies in protein engineering have shown that strategic placement of hydrophobic residues can significantly enhance protein stability. A comprehensive mutagenesis study of the protein G (Gβ1) domain revealed that hydrophobic amino acids, particularly phenylalanine and isoleucine, are among the best-tolerated residues across all positions, including the protein surface. pnas.org This suggests that incorporating additional hydrophobic residues can be a viable strategy for stabilization. In another example, substituting a leucine with a phenylalanine near a glycosylation site created a stabilizing three-way interaction between the amino acid side chains and the glycan, which increased the protein's stability and expression yield. researchgate.net While these examples use phenylalanine, the principle extends to analogs like L-phenylglycine, which can be used to fine-tune hydrophobicity and rigidity to optimize protein stability and function.

| Modification Strategy | Amino Acid Used | Effect | Mechanism |

| Introduction of rigidity and steric hindrance | L-Phenylglycine | Increased proteolytic stability, enhanced bioactivity nih.gov | The constrained backbone and bulky side group hinder protease action and can pre-organize the peptide into its active conformation. nih.gov |

| Enhancing stabilizing interactions | Phenylalanine | Increased protein stability and expression yield researchgate.net | A strategically placed phenylalanine created a stabilizing interaction with a nearby threonine and an N-acetyl-d-glucosamine moiety. researchgate.net |

| General mutagenesis for stability | Phenylalanine, Isoleucine | Well-tolerated substitutions across protein domains pnas.org | Hydrophobic residues are generally well-tolerated and can contribute favorably to the hydrophobic core and overall protein stability. pnas.org |

Advanced Characterization and Analytical Methodologies for L Phenylglycine Methyl Ester Hydrochloride

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are indispensable for the detailed structural investigation of L-Phenylglycine methyl ester hydrochloride, from confirming its identity to studying its role in complex chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the compound's identity and purity.

In ¹H NMR, the protons of the phenyl group typically appear as a multiplet in the aromatic region. The benzylic proton (α-carbon) gives a characteristic signal, and the methyl ester protons present as a sharp singlet. The protons of the amine group can also be observed, though their chemical shift and appearance can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the ester, and the distinct carbons of the phenyl ring.

Table 7.1: Representative ¹H and ¹³C NMR Data (based on analogous structures) Data presented is illustrative and based on analogous compounds. Actual chemical shifts may vary.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet |

| α-CH | ~5.2-5.4 | Singlet | |

| Amine (NH₃⁺) | Variable (broad) | Singlet (broad) | |

| Methyl (OCH₃) | ~3.7-3.8 | Singlet | |

| ¹³C | Carbonyl (C=O) | ~170-172 | - |

| Aromatic (C-ipso) | ~133-135 | - | |

| Aromatic (C-ortho, C-meta, C-para) | ~128-130 | - | |

| α-C | ~55-57 | - | |

| Methyl (OCH₃) | ~52-54 | - |

Beyond simple structural confirmation, NMR is pivotal in mechanistic studies. For instance, Phenylglycine methyl ester (PGME) is utilized as a chiral derivatizing agent to determine the absolute configuration of chiral carboxylic acids. acs.org By forming diastereomeric amides with the chiral acid, the resulting ¹H NMR spectra show distinct chemical shift differences (Δδ values) for the protons near the chiral center, allowing for the assignment of the unknown stereochemistry. acs.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The key functional groups and their expected characteristic absorptions are:

Amine Hydrochloride (N-H stretch): A broad and strong absorption band is expected in the region of 3000-2500 cm⁻¹, characteristic of the stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺).

Ester Carbonyl (C=O stretch): A strong, sharp absorption peak typically appears around 1750-1735 cm⁻¹, indicative of the ester functional group.

Aromatic Ring (C=C stretch): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the phenyl ring.

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the methyl group will show stretching vibrations in the 3000-2850 cm⁻¹ range.

C-O Stretch: The stretching of the C-O single bond in the ester group usually results in a strong band in the 1300-1100 cm⁻¹ region.

Table 7.2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Hydrochloride (R-NH₃⁺) | N-H Stretch | 3000 - 2500 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Ester (C-O) | C-O Stretch | 1300 - 1100 | Strong |

UV-Visible spectrophotometry is a valuable tool for quantitative analysis and for monitoring processes involving this compound, particularly those that involve changes in conjugation or the formation of colored complexes. mt.com The phenyl group in the molecule contains a chromophore that absorbs UV light, typically in the range of 250-270 nm.

This property is useful for:

Reaction Monitoring: If this compound is a reactant in a chemical synthesis, the progress of the reaction can be monitored by observing the change in absorbance at a specific wavelength corresponding to the reactant or product. This allows for the study of reaction kinetics.

Quantitative Analysis: By creating a calibration curve based on the Beer-Lambert law, the concentration of this compound in a solution can be accurately determined. mt.com

Complex Formation: The formation of a complex between the molecule and another species (e.g., a metal ion) can lead to a shift in the absorption maximum (λ_max) or a change in the molar absorptivity. This phenomenon has been used to study the interaction of the closely related L-phenylalanine methyl ester hydrochloride with metal ions in corrosion inhibition studies.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess, which is a critical parameter for its use in chiral applications.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chemical purity of this compound. chemimpex.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727), can effectively separate the compound from any impurities. Detection is commonly performed using a UV detector set to the λ_max of the phenyl chromophore. Commercial suppliers often specify a purity of ≥ 99% as determined by HPLC. chemimpex.com

For determining the enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for the separation of amino acid esters. rsc.org The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Table 7.3: Representative HPLC Conditions for Analysis

| Parameter | Quantitative (Purity) Analysis | Chiral (Enantiomeric Excess) Analysis |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Hexane/2-Propanol (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~254 nm | UV at ~254 nm |

| Purpose | Determine chemical purity by separating from other compounds. | Separate L- and D-enantiomers to determine enantiomeric excess. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of reactions involving this compound. gavinpublishers.com By spotting the reaction mixture on a TLC plate (typically silica gel) alongside the starting material, the disappearance of the starting material and the appearance of the product can be visualized over time.

The choice of eluent (mobile phase) is critical for achieving good separation. For polar compounds like amino acid esters, a mixture of a moderately polar and a polar solvent is often effective. A common system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. reachdevices.com

After developing the plate, the spots can be visualized under UV light (due to the phenyl group) or by staining with a reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot (typically purple). reachdevices.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. ictsl.net

Table 7.4: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v/v) reachdevices.com |

| Visualization | UV light (254 nm) or Ninhydrin stain followed by heating |

| Expected Rf Value | Dependent on the exact conditions, typically between 0.3 - 0.7 for good separation. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C9H11NO2·HCl, corresponding to a molecular weight of approximately 201.65 g/mol biosynth.com. In mass spectrometry, the hydrochloride salt typically dissociates, and the free base, L-Phenylglycine methyl ester (C9H11NO2), is ionized. The molecular ion peak ([M]+) for the free base would therefore be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 165.19 g/mol .

The fragmentation of L-Phenylglycine methyl ester in a mass spectrometer is guided by the presence of its functional groups: the phenyl ring, the amine group, and the methyl ester group. The fragmentation patterns are predictable based on the established behavior of amino acid esters.

Key fragmentation pathways include:

Loss of the methoxycarbonyl group (-COOCH3): A common fragmentation for methyl esters involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxycarbonyl radical. This results in a significant fragment ion.